ETP-46464

Vue d'ensemble

Description

ETP-46464 est un composé hétérocyclique contenant de la quinoléine connu pour ses effets inhibiteurs puissants sur plusieurs kinases clés, y compris la cible mammalienne de la rapamycine, l'ataxie télangiectasie mutée, la protéine kinase dépendante de l'ADN, la phosphoinositide 3-kinase alpha et la protéine apparentée à l'ataxie télangiectasie et Rad3 . Ce composé a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines de la biologie du cancer et de la réponse aux dommages à l'ADN.

Méthodes De Préparation

La synthèse de l'ETP-46464 implique la formation d'une structure hétérocyclique contenant de la quinoléine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau de quinoléine : Cela est réalisé par une série de réactions de cyclisation.

Introduction de groupes fonctionnels : Des groupes fonctionnels spécifiques sont ajoutés au noyau de quinoléine pour améliorer ses propriétés inhibitrices.

Assemblage final : Le composé final est assemblé par une série de réactions de couplage

Les méthodes de production industrielle de l'this compound ne sont pas largement documentées, mais le composé est généralement synthétisé dans des laboratoires de recherche dans des conditions contrôlées pour garantir une pureté et une puissance élevées.

Analyse Des Réactions Chimiques

L'ETP-46464 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : L'this compound peut être réduit pour former des dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique, notamment :

Recherche sur le cancer : Il est utilisé pour étudier l'inhibition des kinases clés impliquées dans la prolifération et la survie des cellules cancéreuses.

Réponse aux dommages à l'ADN : Le composé est utilisé pour étudier la réponse cellulaire aux dommages à l'ADN et le rôle de kinases spécifiques dans ce processus.

Développement de médicaments : L'this compound sert de composé principal pour le développement de nouveaux agents thérapeutiques ciblant les kinases impliquées dans diverses maladies

Mécanisme d'action

L'this compound exerce ses effets en inhibant plusieurs kinases clés, notamment la cible mammalienne de la rapamycine, l'ataxie télangiectasie mutée, la protéine kinase dépendante de l'ADN, la phosphoinositide 3-kinase alpha et la protéine apparentée à l'ataxie télangiectasie et Rad3. Ces kinases jouent des rôles cruciaux dans la régulation du cycle cellulaire, la réponse aux dommages à l'ADN et la survie cellulaire. En inhibant ces kinases, l'this compound perturbe ces processus, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

Cancer Treatment Synergy

ETP-46464 has shown promising results when combined with platinum-based chemotherapeutics such as cisplatin and carboplatin. Studies indicate that this compound significantly enhances the cytotoxic effects of these drugs across various cancer cell lines, including ovarian, endometrial, and cervical cancers. This synergy is particularly evident in cells with wild-type or mutant p53 .

Ewing Sarcoma

Research indicates that this compound exhibits higher toxicity towards Ewing sarcoma cells compared to non-Ewing sarcoma cells. The compound's effectiveness correlates with the levels of replication stress markers such as CHK1 and γH2AX, suggesting that this compound may be a viable treatment option for this aggressive pediatric tumor .

Case Study 1: Ovarian Cancer

A study evaluated the effects of this compound on ovarian cancer cell lines treated with cisplatin. Results demonstrated that the combination treatment led to enhanced cell death compared to either agent alone, indicating a potential strategy for overcoming platinum resistance in ovarian cancer therapies .

Case Study 2: Endometrial Cancer

In another investigation focused on endometrial cancer, this compound was shown to improve the anti-tumor effects of cisplatin by inhibiting ATR-mediated signaling pathways. This study highlights the potential for using ATR inhibitors like this compound in conjunction with existing chemotherapy regimens to improve patient outcomes .

Data Tables

| Compound | Target | IC50 (nM) | Cancer Type | Effectiveness |

|---|---|---|---|---|

| This compound | ATR | 25 | Ovarian Cancer | Enhanced response to cisplatin |

| This compound | ATR | 25 | Endometrial Cancer | Synergistic effect with chemotherapy |

| This compound | ATR | 25 | Ewing Sarcoma | Higher toxicity compared to controls |

Challenges and Limitations

Despite its promising applications, this compound faces challenges regarding its pharmacological properties. Studies indicate that it exhibits poor pharmacokinetics in murine models, which may limit its clinical utility . Additionally, the lack of selectivity can lead to off-target effects, necessitating further optimization for therapeutic use.

Mécanisme D'action

ETP-46464 exerts its effects by inhibiting several key kinases, including mammalian target of rapamycin, ataxia telangiectasia mutated, DNA-dependent protein kinase, phosphoinositide 3-kinase alpha, and ataxia telangiectasia and Rad3-related protein. These kinases play crucial roles in cell cycle regulation, DNA damage response, and cell survival. By inhibiting these kinases, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

L'ETP-46464 est unique dans sa capacité à inhiber plusieurs kinases clés avec une grande puissance. Les composés similaires comprennent :

KU-55933 : Un inhibiteur de l'ataxie télangiectasie mutée.

Wortmannine : Un inhibiteur de la phosphoinositide 3-kinase.

Rapamycine : Un inhibiteur de la cible mammalienne de la rapamycine

Comparé à ces composés, l'this compound offre l'avantage de cibler plusieurs kinases simultanément, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles.

Activité Biologique

ETP-46464 is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related protein) kinase, which plays a crucial role in the DNA damage response (DDR). This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in tumors characterized by replication stress. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and relevant research findings.

This compound inhibits ATR with an IC50 value of approximately 25 nM , demonstrating high specificity for this target. ATR is essential for cellular responses to DNA damage, particularly during replication stress, where it activates downstream signaling pathways involving CHK1 and p53. By inhibiting ATR, this compound disrupts these pathways, leading to increased sensitivity to DNA-damaging agents and enhanced apoptosis in cancer cells.

Key Mechanisms:

- Inhibition of Cell Cycle Checkpoints : this compound abolishes the G2/M checkpoint, allowing cells with damaged DNA to enter mitosis, which can lead to cell death.

- Induction of DNA Damage : The compound promotes the accumulation of γH2AX foci, a marker of DNA double-strand breaks, indicating increased genomic instability.

- Synergistic Effects : this compound has shown synergistic effects when combined with other chemotherapeutic agents, enhancing their efficacy.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound across various cancer cell lines. For instance:

- Colorectal Cancer : this compound suppressed CPT-11-induced phosphorylation of ATR and CHK1, leading to increased apoptosis as evidenced by flow cytometry analyses (Annexin V staining) and Western blotting for cleaved caspase-3 and PARP1 .

- Ewing Sarcoma : Research indicated that this compound exhibited higher toxicity in Ewing sarcoma cells compared to non-cancerous cells. The compound's effectiveness was correlated with high levels of replication stress in these tumor cells .

| Cell Line | IC50 (µM) | Apoptosis Induction | Comments |

|---|---|---|---|

| A2780 | 5 | Yes | Enhanced by cisplatin |

| HEC1B | 5 | Yes | Significant γH2AX foci |

| Ewing Sarcoma (A4573) | 0.5 | Yes | High endogenous replication stress |

In Vivo Studies

In vivo efficacy has been demonstrated using xenograft models. For example:

- Ewing Sarcoma Models : Mice bearing Ewing sarcoma xenografts treated with this compound showed significant tumor regression compared to controls. The treatment led to marked increases in γH2AX levels, confirming DNA damage induction .

Case Studies

- Combination Therapy in Colorectal Cancer :

- Ewing Sarcoma Treatment :

Limitations and Future Directions

Despite its promising biological activity, the clinical development of this compound has faced challenges due to poor pharmacokinetic properties that limit its viability as a standalone therapeutic agent. Ongoing efforts focus on optimizing formulations and exploring combination therapies that leverage its mechanism while mitigating side effects.

Propriétés

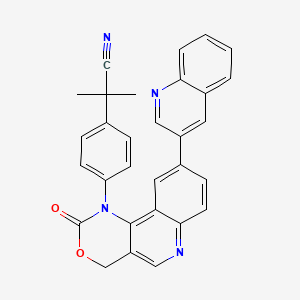

IUPAC Name |

2-methyl-2-[4-(2-oxo-9-quinolin-3-yl-4H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N4O2/c1-30(2,18-31)23-8-10-24(11-9-23)34-28-22(17-36-29(34)35)16-33-27-12-7-19(14-25(27)28)21-13-20-5-3-4-6-26(20)32-15-21/h3-16H,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLMXAYKJZOTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3COC2=O)C5=CC6=CC=CC=C6N=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile (ETP-46464) is a potent and selective inhibitor of the ataxia telangiectasia mutated and Rad3-related (ATR) kinase []. ATR is a key regulator of the DNA damage response (DDR), particularly in response to single-strand DNA breaks that arise during replication stress []. Inhibiting ATR disrupts the cell's ability to repair DNA damage, leading to the accumulation of DNA lesions and ultimately cell death [].

A: Cancer cells often exhibit high levels of replication stress and rely heavily on the ATR pathway for survival. Targeting ATR in cancer cells can therefore selectively induce cell death []. This is particularly relevant in cancers deficient in homologous recombination (HR), a major DNA repair pathway, as these cells become highly dependent on ATR for survival [].

A: Studies have shown that this compound significantly sensitizes various cancer cell lines, including ovarian, endometrial, and cervical cancer cells, to cisplatin, a commonly used chemotherapy drug [, ]. This enhanced sensitivity is attributed to this compound's ability to prevent ATR-mediated DNA repair, thereby increasing the cytotoxic effects of cisplatin [].

A: Chk1 is a downstream effector of ATR in the DDR pathway. Similar to ATR inhibition, inhibiting Chk1 with a selective inhibitor also sensitized ovarian cancer cells to cisplatin []. This suggests that targeting either ATR or Chk1 disrupts the same critical signaling node involved in cisplatin resistance [].

A: While a significant portion of the research on this compound focuses on gynecological cancers, its efficacy extends to other cancer types as well. For instance, this compound effectively slowed the progression of human pancreatic ductal adenocarcinoma (PDAC) and colon tumors driven by RAS oncogenes in mouse models [].

A: Yes, studies have demonstrated that this compound can inhibit the growth of cancers that have developed resistance to PARPis, a class of drugs that also target HR-deficient cancers []. This suggests that this compound could potentially overcome PARPi resistance and provide a valuable treatment option for these patients.

A: this compound exhibits high potency and selectivity for ATR compared to other ATR inhibitors, including VE821, VE822, AZD20, AZD6738 []. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the drug.

ANone: While preclinical studies have shown promising results, this compound is not yet approved for clinical use. Further research, including clinical trials, is needed to evaluate its safety and efficacy in humans.

A: Interestingly, this compound has been shown to protect pancreatic β-cells from glucolipotoxicity, a major contributor to β-cell failure in type 2 diabetes []. This suggests a potential therapeutic avenue for preserving β-cell function and preventing or delaying diabetes progression.

A: Western blot analyses revealed that this compound attenuates the phosphorylation of Chk1 (Ser345) following ionizing radiation, indicating its direct impact on ATR signaling []. Additionally, this compound, in combination with a Chk2 inhibitor, blocked 4-hydroxyperoxycyclophophamide-induced DNA damage in vitro, showcasing its involvement in protecting the ovarian reserve from cyclophosphamide toxicity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.